molecular formula C20H25N3O4S B2953092 N'-(3,4-dimethoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 946303-30-6

N'-(3,4-dimethoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2953092
CAS No.: 946303-30-6
M. Wt: 403.5
InChI Key: JPWBRZXFZUJVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3,4-dimethoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-26-17-6-5-15(11-18(17)27-2)22-20(25)19(24)21-12-16(14-7-10-28-13-14)23-8-3-4-9-23/h5-7,10-11,13,16H,3-4,8-9,12H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWBRZXFZUJVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3,4-dimethoxyphenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H22N2O5SC_{15}H_{22}N_{2}O_{5}S, with a molecular weight of approximately 342.4 g/mol. The structure features a 3,4-dimethoxyphenyl group linked to a pyrrolidine and thiophene moiety, which may contribute to its biological activities.

The biological activity of this compound may be attributed to its interactions with various receptors and enzymes in the body.

  • G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest that the compound may act as an agonist or antagonist at specific GPCRs, influencing intracellular signaling pathways that regulate cellular functions such as proliferation and apoptosis .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes linked to inflammatory and metabolic pathways. Such inhibition could lead to therapeutic effects in conditions like cancer and chronic inflammation.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to modulate cellular responses:

  • Cell Proliferation : Research indicates that this compound can inhibit the growth of various cancer cell lines, suggesting potential anticancer properties.
  • Apoptosis Induction : The compound has been shown to induce apoptosis in human cancer cells through the activation of caspase pathways, which are critical for programmed cell death.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound:

Study TypeOrganismFindings
PharmacokineticsMiceDemonstrated favorable absorption and distribution
EfficacyRatsReduced tumor size in xenograft models
ToxicityRatsNo significant adverse effects at therapeutic doses

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Therapy : A study involving xenograft models of breast cancer showed that treatment with this compound resulted in a significant reduction in tumor growth compared to controls.
  • Neuroprotective Effects : Another case study explored its neuroprotective properties in models of neurodegenerative diseases, revealing that the compound could mitigate neuronal damage by reducing oxidative stress markers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.